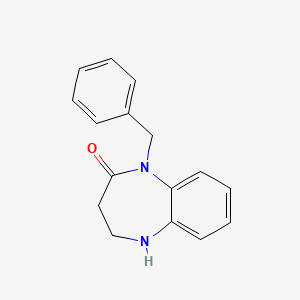

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

描述

属性

IUPAC Name |

5-benzyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16-10-11-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNXCDZKEQFDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Specific Example: Synthesis of 5-Benzoyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Starting from 5-substituted tetrahydro-1,5-benzodiazepin-2-ones, reaction with 2-nitrobenzoyl chloride in dry dichloroethane (DCE) in the presence of DIPEA (N,N-diisopropylethylamine) and catalytic DMAP (4-dimethylaminopyridine) at room temperature for 24 hours yields the benzodiazepinone derivatives.

The product is isolated by washing with acid and base solutions, drying, solvent removal, and purification via dry column vacuum chromatography followed by recrystallization from dichloromethane-diethyl ether mixtures.

Yields are moderate to good (e.g., 55% reported for a specific derivative), and the products are typically crystalline solids with defined melting points.

Reductive N-Heterocyclization for Further Derivatization

A subsequent step involves reductive N-heterocyclization of nitrobenzoylamides to form quinazolino-fused benzodiazepines, demonstrating the versatility of the synthetic route.

This step depends on the substituents present in the benzodiazepine ring and involves reduction processes that may proceed via intermediate species characterized by quantum-chemical descriptors.

| Parameter | Typical Conditions/Options | Notes |

|---|---|---|

| Solvent | DCE, methanol, ethanol, acetone, THF, DMF, chloroform | Should be inert, not reactive |

| Temperature | Room temperature to mild heating | Mild conditions favor selectivity |

| Reaction Time | 12–24 hours | Ensures complete reaction |

| Acid Binding Agent | DIPEA, triethylamine, pyridine, sodium acetate | Neutralizes acid byproducts |

| Catalyst | DMAP (catalytic amounts) | Enhances acylation efficiency |

| Purification | Column chromatography, recrystallization | Ensures product purity |

| Yield | 40–60% (varies by substituents and conditions) | Moderate yields typical |

The initial step involves nucleophilic attack of the amine nitrogen on the acyl chloride or reactive ester carbonyl carbon, forming an amide intermediate.

Intramolecular cyclization then forms the seven-membered benzodiazepine ring.

In cases involving nitro-substituted benzoyl chlorides, reductive cyclization can occur, facilitated by specific substituents and reaction conditions.

Quantum chemical studies have been used to analyze frontier molecular orbitals and charge distributions to predict and rationalize the reaction pathways and intermediate stability.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Substituted acetylaminobenzophenone + primary amine in inert solvent with acid binding agent | Formation of benzodiazepinone intermediate |

| 2 | Purification by chromatography and recrystallization | Isolation of pure benzodiazepinone derivative |

| 3 | Optional: Reaction with 2-nitrobenzoyl chloride + DIPEA + DMAP in DCE | Formation of nitrobenzoyl-substituted benzodiazepinone |

| 4 | Reductive N-heterocyclization (reduction step) | Formation of fused quinazolino-benzodiazepines |

The preparation of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves well-established organic synthesis techniques centered on acylation and cyclization reactions. The choice of reagents, solvents, and reaction conditions is critical to achieving satisfactory yields and product purity. Advanced studies, including quantum chemical analyses, have provided mechanistic understanding that supports optimization of these synthetic routes. The described methods are robust and adaptable for the synthesis of various substituted benzodiazepine derivatives with potential pharmaceutical applications.

化学反应分析

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .

科学研究应用

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives, which are studied for their diverse chemical properties.

Biology: This compound is used in biological studies to understand the interaction of benzodiazepines with biological targets, such as receptors and enzymes.

Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties

作用机制

The mechanism of action of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .

相似化合物的比较

Key Observations :

- Substituent Position and Size : The benzyl group at N1 in the target compound introduces greater steric bulk compared to smaller alkyl (e.g., ethyl, methyl) or aryl (e.g., phenyl) groups. This affects molecular packing in crystals and interactions with biological targets .

- Electron-Donating vs. Electron-Withdrawing Groups : Phenyl and benzyl groups enhance electron density at the lactam ring, promoting nucleophilic reactions, while chloroacetyl derivatives (e.g., in ) facilitate electrophilic substitution.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in pharmacological applications.

Key Observations :

- Solvent-Free Approaches : Efficient for 1,5-benzodiazepines (e.g., ), reducing environmental impact.

- Regioselectivity : Acylation reactions (e.g., ) demonstrate sensitivity to reaction conditions, with excess reagents favoring N1 substitution over hydroxyl groups.

- Catalyst Dependence : Base catalysts (e.g., K₂CO₃) are critical for benzyl group introduction , while DMAP enhances acylation efficiency .

Pharmacological and Physicochemical Properties

Key Observations :

- GABAA Receptor Modulation : 4,4-Dimethyl derivatives exhibit marked anxiolytic activity, while bulky substituents (e.g., benzyl) may reduce receptor affinity due to steric clashes .

- Thermal Stability : Crystalline derivatives (e.g., ) show higher melting points, correlating with rigid lactam conformations.

- Reactivity : Chloroacetyl and thione derivatives (e.g., ) serve as intermediates for further functionalization, enhancing synthetic utility.

Structural Analysis and Conformational Studies

- Ring Puckering : The seven-membered diazepine ring adopts a boat-like conformation, with puckering parameters influenced by substituents (e.g., benzyl vs. methyl) .

- X-Ray Data : Crystal structures (e.g., ) reveal intermolecular hydrogen bonds (N–H···O) stabilizing the lattice, critical for predicting solubility and packing efficiency.

- Tautomerism : Thione-thiol tautomerism observed in sulfur-containing derivatives (e.g., ) impacts reactivity and biological activity.

生物活性

1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18N2O2

- Molecular Weight : 294.35 g/mol

- CAS Number : 1333691-32-9

Antiviral Activity

Research has indicated that derivatives of benzodiazepin-2(1H)-one exhibit significant antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). A study demonstrated that certain tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives effectively inhibit HIV-1 replication by interacting with the HIV-1 reverse transcriptase (RT) . For instance, a specific derivative (R86183) showed potent inhibition of HIV-1 at low concentrations (0.3 to 30 nM), indicating a strong selectivity and potency against this virus.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepine derivatives is often influenced by their structural modifications. The introduction of various substituents on the benzodiazepine scaffold can enhance or diminish their pharmacological effects. For example:

- Substituents at the 7-position : Modifications here can significantly affect binding affinity to GABA_A receptors.

- Alkyl groups : These can influence lipophilicity and permeability across the blood-brain barrier .

Case Studies and Research Findings

A notable study examined the influence of substituted tetrahydrobenzodiazepin derivatives on plant growth in vitro. This research highlighted not only the pharmacological potential but also the ecological implications of these compounds . The findings suggested that certain derivatives could promote or inhibit growth in narrow-leaved lupin (Lupinus angustifolius), indicating a broader biological impact beyond human health.

Comparative Analysis of Biological Activity

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one?

- Methodology : A multi-step synthesis typically involves cyclization of an o-phenylenediamine derivative with a ketone or aldehyde under acidic conditions. For example, acylation of the benzodiazepine core with benzyl chloride or benzyl bromide in the presence of a base (e.g., triethylamine) can introduce the benzyl group. Reaction optimization may require controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions like over-acylation or oxidation .

- Key Steps :

Formation of the benzodiazepine ring via cyclocondensation.

N-Benzylation using benzyl halides.

Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can the molecular conformation of this compound be elucidated using crystallography?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL is standard. The benzodiazepine ring often adopts a boat conformation, as observed in analogs like 5-chloroacetyl-4-methyl derivatives. Key parameters include:

- Puckering amplitude (Q) : ~0.3–0.5 Å for boat conformations.

- Torsion angles : Deviations from planarity (e.g., N1–C2–C3–N4 ≈ 20–30°) indicate ring distortion.

- Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice .

- Example Data :

| Parameter | Value (Example) |

|---|---|

| Space group | Monoclinic, C2/c |

| Unit cell dimensions | a = 16.765 Å, b = 8.817 Å, c = 17.013 Å |

| β angle | 105.8° |

| R-factor | < 0.05 |

Q. What pharmacological targets are associated with this benzodiazepine derivative?

- Mechanism : Acts as a positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission. The benzyl group may influence binding affinity at the benzodiazepine site (α/γ subunit interface) .

- Experimental Validation :

- Receptor binding assays : Competitive displacement of [³H]flumazenil in cortical membranes (IC₅₀ ≈ 10–100 nM).

- Electrophysiology : Potentiation of GABA-induced chloride currents in Xenopus oocytes expressing recombinant GABAA receptors .

Advanced Research Questions

Q. How do conformational changes in the benzodiazepine ring affect pharmacological activity?

- Analysis : Molecular dynamics simulations (e.g., AMBER or GROMACS) reveal that boat-to-chair transitions alter the spatial orientation of the benzyl group, modulating receptor binding. For example, a twisted boat conformation in 5-chloroacetyl derivatives reduces steric clashes with receptor residues (e.g., α1-H101) .

- Data Contradictions : Some studies report higher activity for boat conformers, while others suggest planar intermediates are more potent. Resolve via:

Free energy calculations (MM/PBSA) to compare binding affinities.

Crystallographic comparison of active vs. inactive analogs .

Q. How can researchers resolve contradictions in synthetic yields reported for N-benzylation steps?

- Troubleshooting : Yield discrepancies (e.g., 40% vs. 70%) may arise from:

- Solvent polarity : Higher yields in aprotic solvents (DMF, THF) due to reduced hydrolysis.

- Base selection : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) impacts reaction kinetics.

- Byproduct analysis : Use LC-MS to identify side products (e.g., di-benzylated species).

Q. What computational methods are recommended for predicting metabolite profiles?

- Approach :

In silico metabolism prediction (e.g., StarDrop, MetaSite) identifies likely Phase I oxidation sites (e.g., benzyl C–H bonds).

Density Functional Theory (DFT) : Calculates activation energies for hydroxylation at specific positions (e.g., para vs. ortho to the benzyl group).

MDCK permeability assays : Validate predicted metabolites using in vitro models .

Q. How can in vivo efficacy be evaluated while minimizing off-target effects?

- Protocol :

Animal models : Use zebrafish larvae (Danio rerio) for rapid screening of sedative/anxiolytic effects (e.g., light-dark transition test).

Dose-response studies : Administer 1–10 mg/kg intraperitoneally and monitor locomotor activity (EthoVision tracking).

Off-target profiling : Screen against a panel of 50 GPCRs (Eurofins Cerep) to assess selectivity .

Data Contradiction Analysis

Q. Discrepancies in reported GABAA receptor subtype selectivity: How to address?

- Hypothesis : Variability may arise from differences in receptor subunit composition (e.g., α1β2γ2 vs. α5β3γ2).

- Resolution :

Subtype-specific assays : Use HEK293 cells transfected with defined subunit combinations.

Radioligand binding : Compare Ki values for α1-, α2-, and α5-containing receptors.

- Example Data :

| Subtype | Ki (nM) |

|---|---|

| α1β2γ2 | 15 ± 3 |

| α5β3γ2 | 120 ± 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。